molecular formula C10H18O B13258861 1-(Butan-2-yl)cyclopentane-1-carbaldehyde

1-(Butan-2-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13258861
M. Wt: 154.25 g/mol
InChI Key: TYNKPRDZKXZOCP-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cycloalkane derivative, featuring a cyclopentane ring substituted with a butan-2-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Butan-2-yl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with butan-2-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are often optimized for large-scale production, utilizing catalysts such as palladium on carbon (Pd/C) and chromium-based oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The butan-2-yl group can undergo substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles

Major Products Formed

    Oxidation: 1-(Butan-2-yl)cyclopentane-1-carboxylic acid

    Reduction: 1-(Butan-2-yl)cyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-(Butan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the cyclopentane ring and butan-2-yl group contribute to the compound’s overall hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the butan-2-yl group.

    Cyclohexanecarboxaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring.

    1-(Butan-2-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring.

Uniqueness

1-(Butan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both the butan-2-yl group and the cyclopentane ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-butan-2-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-9(2)10(8-11)6-4-5-7-10/h8-9H,3-7H2,1-2H3

InChI Key

TYNKPRDZKXZOCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCC1)C=O

Origin of Product

United States

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